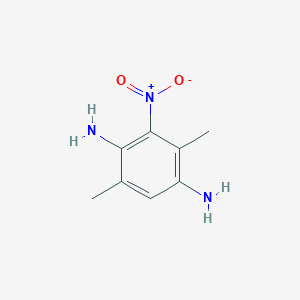
2,5-dimethyl-3-nitrobenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-3-nitrobenzene-1,4-diamine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of 1,4-benzenediamine, where two methyl groups are attached to the benzene ring at positions 2 and 5, and a nitro group is attached at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-dimethyl-3-nitrobenzene-1,4-diamine can be synthesized through a multi-step process involving nitration and amination reactions. One common method involves the nitration of 2,5-dimethyl-1,4-benzenediamine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and minimize side reactions.
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, 2,5-dimethyl-3-nitro- often involves large-scale nitration reactors where the reaction conditions are carefully monitored and controlled. The product is then purified through crystallization or distillation to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dimethyl-3-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction Products: 2,5-dimethyl-1,4-benzenediamine.
Oxidation Products: Quinones and other oxidized derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,5-dimethyl-3-nitrobenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-benzenediamine, 2,5-dimethyl-3-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino groups can form hydrogen bonds and participate in nucleophilic reactions, affecting the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenediamine: Lacks the methyl and nitro groups, making it less sterically hindered and less reactive.
2,5-Dimethyl-1,4-benzenediamine: Lacks the nitro group, resulting in different reactivity and applications.
3-Nitroaniline: Lacks the methyl groups, affecting its steric properties and reactivity.
Uniqueness
2,5-dimethyl-3-nitrobenzene-1,4-diamine is unique due to the presence of both methyl and nitro groups, which influence its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
155379-83-2 |
|---|---|
Fórmula molecular |
C8H11N3O2 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2,5-dimethyl-3-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C8H11N3O2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,9-10H2,1-2H3 |
Clave InChI |
OSLJLSOBKOGJHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)N |
SMILES canónico |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)N |
Key on ui other cas no. |
155379-83-2 |
Sinónimos |
4-AMINO-3-NITRO-2,5-DIMETHYLANILINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















